molecular formula C14H19N3O3S B13053223 (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide

(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide

Cat. No.: B13053223
M. Wt: 309.39 g/mol
InChI Key: LAFINUDBACUXFL-ATVHPVEESA-N
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Description

(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is a synthetic organic compound that belongs to the class of hydrazonoyl cyanides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpropane-2-sulfonylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structural features could allow it to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylchloride
  • (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylfluoride

Uniqueness

The uniqueness of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide lies in its specific structural features, such as the presence of the methoxy group and the sulfonylhydrazone moiety

Properties

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

(1Z)-2-tert-butylsulfonyl-N-(4-methoxyanilino)ethanimidoyl cyanide

InChI

InChI=1S/C14H19N3O3S/c1-14(2,3)21(18,19)10-12(9-15)17-16-11-5-7-13(20-4)8-6-11/h5-8,16H,10H2,1-4H3/b17-12-

InChI Key

LAFINUDBACUXFL-ATVHPVEESA-N

Isomeric SMILES

CC(C)(C)S(=O)(=O)C/C(=N\NC1=CC=C(C=C1)OC)/C#N

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(=NNC1=CC=C(C=C1)OC)C#N

Origin of Product

United States

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